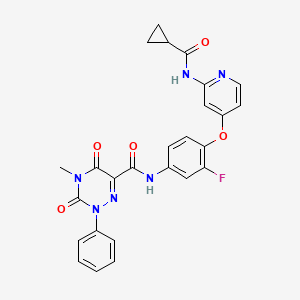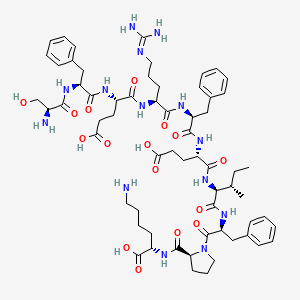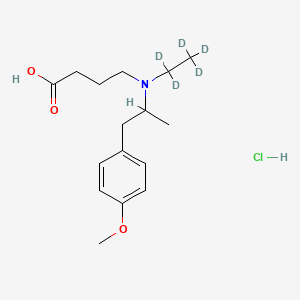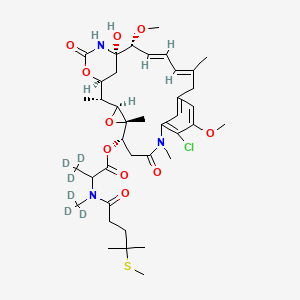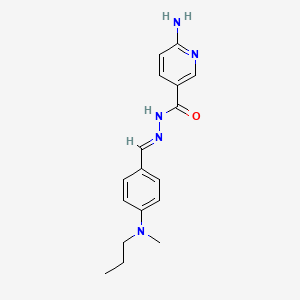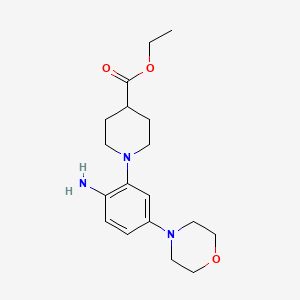
Aep-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aep-IN-1 is a non-covalent inhibitor of asparagine endopeptidase, also known as legumain. This compound has shown potential in the treatment of various neurological diseases, including Alzheimer’s disease. Asparagine endopeptidase is a cysteine protease that specifically cleaves peptide bonds at asparaginyl residues, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Aep-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Aep-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of asparagine endopeptidase and its role in peptide cleavage.
Biology: Helps in understanding the biological pathways involving asparagine endopeptidase, particularly in plant and mammalian cells.
Mecanismo De Acción
Aep-IN-1 exerts its effects by binding to the active site of asparagine endopeptidase, thereby inhibiting its enzymatic activity. The compound interacts with the catalytic cysteine residue, preventing the cleavage of peptide bonds at asparaginyl residues. This inhibition disrupts the normal function of asparagine endopeptidase, leading to a reduction in the formation of pathological peptides associated with diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Similar Compounds
δ-Secretase Inhibitor 11: Another inhibitor of asparagine endopeptidase, used in the study of Alzheimer’s disease.
Butelase 1: A plant-derived enzyme with similar peptide ligation activity.
Uniqueness of Aep-IN-1
This compound stands out due to its high specificity and potency as an inhibitor of asparagine endopeptidase. Its non-covalent binding mechanism allows for reversible inhibition, making it a valuable tool in both research and therapeutic applications. Additionally, its central nervous system activity makes it particularly relevant for studying and potentially treating neurological disorders .
Propiedades
Fórmula molecular |
C18H27N3O3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
ethyl 1-(2-amino-5-morpholin-4-ylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(22)14-5-7-21(8-6-14)17-13-15(3-4-16(17)19)20-9-11-23-12-10-20/h3-4,13-14H,2,5-12,19H2,1H3 |
Clave InChI |
LGVISIPNPSTDGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


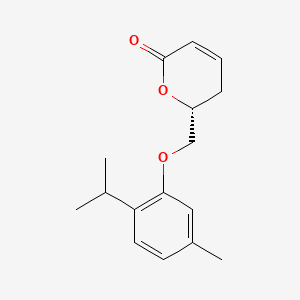
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)



